tert-Butyl 4-((4-(ethylcarbamoyl)-1H-1,2,3-triazol-1-yl)methyl)-4-hydroxypiperidine-1-carboxylate
Description
tert-Butyl 4-((4-(ethylcarbamoyl)-1H-1,2,3-triazol-1-yl)methyl)-4-hydroxypiperidine-1-carboxylate is a synthetic small molecule featuring a piperidine core substituted with a hydroxyl group and a tert-butoxycarbonyl (Boc) protecting group. The 1,2,3-triazole ring, a hallmark of click chemistry (), is functionalized at the 4-position with an ethylcarbamoyl moiety. This structural motif is common in medicinal chemistry, particularly in kinase inhibitors and receptor-targeted agents, due to its ability to engage in hydrogen bonding and hydrophobic interactions with biological targets.
Properties
Molecular Formula |
C16H27N5O4 |
|---|---|
Molecular Weight |
353.42 g/mol |
IUPAC Name |
tert-butyl 4-[[4-(ethylcarbamoyl)triazol-1-yl]methyl]-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C16H27N5O4/c1-5-17-13(22)12-10-21(19-18-12)11-16(24)6-8-20(9-7-16)14(23)25-15(2,3)4/h10,24H,5-9,11H2,1-4H3,(H,17,22) |
InChI Key |
XYIQZQMJDDWGPU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CN(N=N1)CC2(CCN(CC2)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((4-(ethylcarbamoyl)-1H-1,2,3-triazol-1-yl)methyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the 1,2,3-triazole ring.
Piperidine Ring Functionalization: The piperidine ring is functionalized with a tert-butyl group and a hydroxyl group. This step may involve protection and deprotection strategies to ensure selective functionalization.
Coupling Reactions: The triazole moiety is then coupled with the functionalized piperidine ring using appropriate coupling reagents and conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the CuAAC reaction and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group on the piperidine ring can undergo oxidation to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydrotriazole derivative.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of pharmaceuticals targeting specific enzymes or receptors.
- Explored for its role in modulating biological pathways.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((4-(ethylcarbamoyl)-1H-1,2,3-triazol-1-yl)methyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can act as a ligand for metal ions, influencing enzymatic activity. The piperidine ring may interact with receptors or enzymes, modulating their function. The compound’s overall effect is determined by the combined interactions of its functional groups with various biological targets.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 2: Spectroscopic Characterization
Biological Activity
tert-Butyl 4-((4-(ethylcarbamoyl)-1H-1,2,3-triazol-1-yl)methyl)-4-hydroxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a triazole ring, which is known for its diverse biological activities. The presence of the piperidine moiety enhances its interaction with biological targets.
Research indicates that derivatives of triazoles, including this compound, exhibit various pharmacological activities:
- Antimicrobial Activity : Triazole compounds have been reported to possess antifungal and antibacterial properties. They inhibit key enzymes involved in the synthesis of nucleic acids and proteins in pathogens .
- GPR119 Agonism : The compound has been studied for its agonistic activity on GPR119, a receptor implicated in glucose metabolism and insulin secretion. This activity may offer therapeutic benefits in managing type 2 diabetes mellitus (T2DM) by enhancing GLP-1 secretion .
- CNS Effects : Some triazole derivatives act as antagonists of GABA receptors and agonists of muscarinic receptors, suggesting potential applications in treating neurological disorders .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Study 1: GPR119 Agonist Development
In a study focused on the synthesis of novel GPR119 agonists, several derivatives were evaluated for their ability to activate the receptor. The compound showed promising results in enhancing GLP-1 levels in vitro, indicating its potential role in diabetes management .
Case Study 2: Antimicrobial Efficacy
A series of triazole derivatives were tested against various microbial strains. The results demonstrated that compounds similar to this compound exhibited significant antimicrobial activity, suggesting further exploration into their therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
